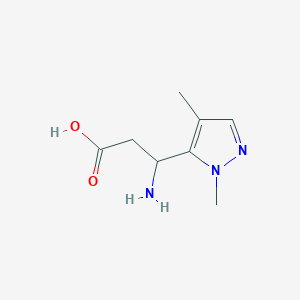
3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid is a compound that features a pyrazole ring substituted with amino and carboxylic acid groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-dimethyl-1H-pyrazole with a suitable amino acid derivative can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial methods can vary depending on the scale and desired application .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .
Applications De Recherche Scientifique
3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino-pyrazole derivatives such as 3-Amino-5-methyl-1H-pyrazole and 3-Amino-4,5-dimethyl-1H-pyrazole .
Uniqueness
What sets 3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
3-amino-3-(2,4-dimethylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-4-10-11(2)8(5)6(9)3-7(12)13/h4,6H,3,9H2,1-2H3,(H,12,13) |
Clé InChI |
XJUZWRJQKWOZEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1)C)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methylpropyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13234853.png)
![6-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13234856.png)
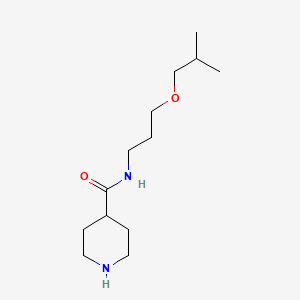
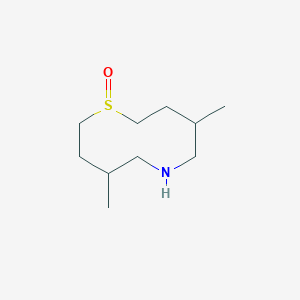
![1-{[(4-Bromothiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B13234873.png)
![4-[4-(2-Methylpropyl)piperidin-4-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13234876.png)
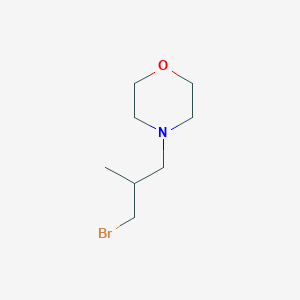
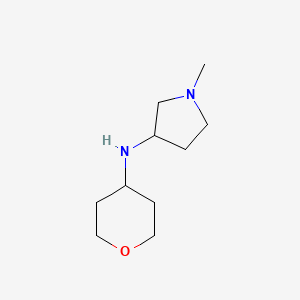
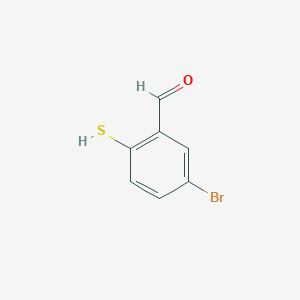
![{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13234894.png)
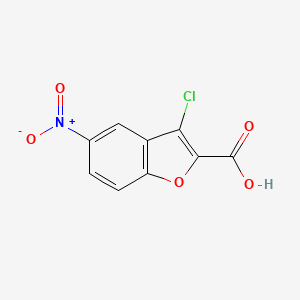

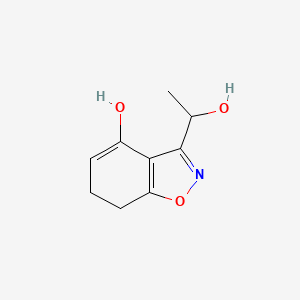
![[2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13234937.png)
